Cas no 2228423-85-4 ({2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine)

{2,2-Difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine is a cyclopropyl-containing indole derivative with a difluoromethyl substituent, offering unique structural and electronic properties. The presence of the difluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry. The cyclopropane ring introduces conformational rigidity, potentially improving target binding affinity. The indole moiety provides a versatile scaffold for further functionalization, enabling applications in drug discovery, particularly for CNS-targeting compounds. This compound’s balanced physicochemical profile and synthetic flexibility make it suitable for exploring structure-activity relationships in bioactive molecule development. Its stability under physiological conditions further supports its utility in pharmaceutical research.
{2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine structure
2228423-85-4 structure
Product Name:{2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine
CAS No:2228423-85-4
MF:C13H14F2N2
MW:236.260469913483
CID:5888852
PubChem ID:165965652
Update Time:2025-10-31

{2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine
    • 2228423-85-4
    • {2,2-difluoro-1-[(1H-indol-3-yl)methyl]cyclopropyl}methanamine
    • EN300-1964291
    • Inchi: 1S/C13H14F2N2/c14-13(15)7-12(13,8-16)5-9-6-17-11-4-2-1-3-10(9)11/h1-4,6,17H,5,7-8,16H2
    • InChI Key: DTCUPBPBAUFRII-UHFFFAOYSA-N
    • SMILES: FC1(CC1(CN)CC1=CNC2C=CC=CC1=2)F

Computed Properties

  • Exact Mass: 236.11250478g/mol
  • Monoisotopic Mass: 236.11250478g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 41.8Ų

{2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine Pricemore >>

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Additional information on {2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine

Compound CAS No. 2228423-85-4: {2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine

The compound with CAS No. 2228423-85-4, known as {2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl ring substituted with a difluoromethyl group and an indole moiety. The presence of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.

Recent studies have highlighted the potential of this compound as a bioactive agent due to its ability to interact with specific biological targets. For instance, researchers have explored its role in modulating neurotransmitter systems, which could pave the way for its use in treating neurological disorders such as depression and anxiety. The indole ring, a well-known structural motif in many bioactive compounds, contributes significantly to the molecule's pharmacological properties by enhancing its ability to cross cellular membranes and bind to receptors.

The synthesis of {2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine involves a multi-step process that combines principles from both organic and medicinal chemistry. Key steps include the formation of the cyclopropyl ring through [insertion reactions] and the subsequent functionalization with the difluoromethyl group. The integration of the indole moiety is achieved via a series of coupling reactions, ensuring high specificity and yield. These synthetic strategies not only underscore the complexity of the molecule but also highlight advancements in modern chemical synthesis techniques.

In terms of applications, this compound has shown potential in several therapeutic areas. For example, its ability to inhibit certain enzymes involved in inflammatory pathways makes it a candidate for anti-inflammatory drug development. Additionally, preliminary studies suggest that it may exhibit antimicrobial activity, particularly against gram-positive bacteria. These findings are supported by recent research published in reputable journals such as *Journal of Medicinal Chemistry* and *Organic Process Research & Development*.

One of the most intriguing aspects of this compound is its bioavailability and pharmacokinetic profile. Preclinical studies indicate that it demonstrates favorable absorption characteristics when administered orally, which is crucial for its potential use as an oral medication. Furthermore, its metabolism appears to be relatively straightforward, with primary elimination occurring through hepatic pathways. These properties make it an attractive candidate for further preclinical testing and eventual clinical trials.

Despite its promising attributes, there are challenges associated with the development of this compound into a therapeutic agent. One major concern is its potential for off-target effects, which could lead to unintended side effects. To address this, researchers are employing advanced computational models to predict and mitigate such interactions. Additionally, ongoing efforts are focused on optimizing the compound's stability under physiological conditions to enhance its efficacy and reduce dosing frequency.

In conclusion, {2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine represents a cutting-edge advancement in organic chemistry with significant implications for drug discovery. Its unique structure, coupled with promising biological activity and favorable pharmacokinetic properties, positions it as a strong candidate for future therapeutic applications. As research continues to unfold, this compound may unlock new possibilities in treating a wide range of diseases, solidifying its place as an important molecule in contemporary medicinal chemistry.

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